molecular formula C16H20F3NO4S2 B2951169 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane CAS No. 1705786-25-9

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2951169
CAS No.: 1705786-25-9
M. Wt: 411.45
InChI Key: VURHWXNJRVIILZ-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with sulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is then functionalized with methanesulfonyl and trifluoromethylphenylmethanesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

3-methylsulfonyl-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4S2/c1-25(21,22)15-8-13-5-6-14(9-15)20(13)26(23,24)10-11-3-2-4-12(7-11)16(17,18)19/h2-4,7,13-15H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHWXNJRVIILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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